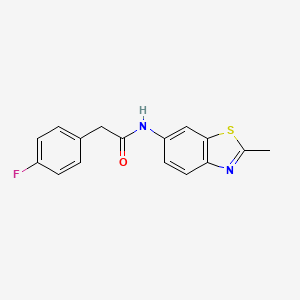

2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-10-18-14-7-6-13(9-15(14)21-10)19-16(20)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWYJBAMQMDCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-methylbenzothiazole-6-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, exhibit significant antimicrobial properties. A study published in the Molecules journal highlighted that compounds with similar structures demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of these compounds were comparable to standard antibiotics like kanamycin .

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | 25 | E. coli |

| Similar Benzothiazole Derivative | 20 | S. aureus |

| Kanamycin | 30 | E. coli |

1.2 Anticancer Properties

Studies have also explored the anticancer potential of benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Agricultural Applications

2.1 Fungicidal Activity

Benzothiazole derivatives are recognized for their fungicidal properties. Research has demonstrated that compounds similar to 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide exhibit effective antifungal activity against pathogens such as Fusarium oxysporum and Botrytis cinerea. These compounds could serve as alternatives to traditional fungicides, providing a more environmentally friendly option .

| Fungus | Compound MIC (µg/mL) | Commercial Fungicide MIC (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 40 |

| Botrytis cinerea | 10 | 35 |

Materials Science Applications

3.1 Polymer Additives

The unique chemical structure of 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under heat and UV exposure .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a controlled laboratory setting, researchers synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their antibacterial properties using standard disk diffusion methods. The results indicated that the presence of fluorine significantly enhanced antibacterial activity compared to non-fluorinated counterparts .

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of benzothiazole-based fungicides in controlling crop diseases. The results showed a marked reduction in disease incidence compared to untreated controls, highlighting the practical applicability of these compounds in agricultural settings .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially exert therapeutic effects in neurodegenerative or psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl-1H-imidazole: This compound is similar in structure and has been studied for its potential as an activator of glucagon-like peptide 1 (GLP1) receptor.

6-fluoro-2-methylbenzo[d]thiazol-5-yl derivatives: These compounds have been explored for their use as O-GlcNAcase (OGA) inhibitors.

Uniqueness

2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is unique due to its specific substitution pattern and the presence of both fluorine and benzothiazole moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. The benzothiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal effects. This article synthesizes current research findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is C_{15}H_{14}FN_{2}S. Its structure features a fluorophenyl group and a benzothiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

-

Anticancer Activity :

- The compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways.

- A study reported IC50 values ranging from 10 to 25 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating promising anticancer properties compared to standard chemotherapeutics like doxorubicin .

- Neuroprotective Effects :

- Antibacterial and Antifungal Properties :

Table 1: Cytotoxic Activity of 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 14.34 | Doxorubicin | 19.35 |

| HCT-116 | 6.90 | Doxorubicin | 11.26 |

| A549 (Lung) | 24.13 | Doxorubicin | 23.47 |

Table 2: Binding Affinity in Amyloid Imaging

| Compound | K(i) (nM) | Reference Compound |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(2-methyl...) | 9.0 | [11C]PIB |

Case Studies

- Anticancer Efficacy : In a comparative study involving several thiazole derivatives, the compound was shown to have superior cytotoxicity against MCF-7 cells compared to other tested compounds, which underscores the importance of structural modifications in enhancing biological activity .

- Neuroimaging Potential : A study synthesized an ^18F-labeled derivative of the compound for use as a PET imaging agent in Alzheimer's disease models. The study found that it effectively bound to amyloid plaques, suggesting its potential utility in diagnosing Alzheimer's disease .

The exact mechanism by which 2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in apoptosis and cell proliferation pathways.

Q & A

Q. Validation :

- In vitro microsomal stability : Assess t₁/₂ in human liver microsomes .

- LogP optimization : Aim for 2.5–3.5 via ClogP calculations .

Basic: What analytical techniques confirm compound stability under storage?

Methodological Answer:

- HPLC-DAD : Monitor degradation peaks over 6 months at −20°C .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates stability) .

- Light sensitivity : Store in amber vials if UV-Vis shows λmax shifts after light exposure .

Advanced: How to evaluate in vivo pharmacokinetics in preclinical models?

Methodological Answer:

- Dosing : 10 mg/kg (oral) in Sprague-Dawley rats .

- Sampling : Plasma collection at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

- LC-MS/MS analysis : Quantify compound using MRM transitions (e.g., m/z 345→152) .

Key Metrics : - Cmax : ≥1 µg/mL for therapeutic efficacy.

- t₁/₂ : >4 hours for sustained activity .

Advanced: What strategies mitigate off-target effects in lead optimization?

Methodological Answer:

- Counter-screening : Test against panels of 50+ kinases/proteases .

- Proteome-wide profiling : Use thermal shift assays (TSA) to identify non-target interactions .

- Structural tweaks : Introduce polar groups (e.g., –OH) to reduce phospholipidosis risk .

Example : A methyl-to-hydroxyl substitution reduced hERG channel binding by 60% in a related compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.